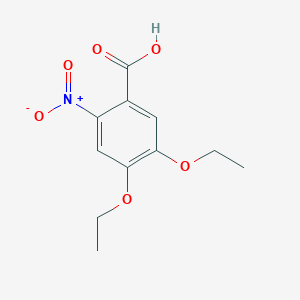

4,5-Diethoxy-2-nitrobenzoic acid

Vue d'ensemble

Description

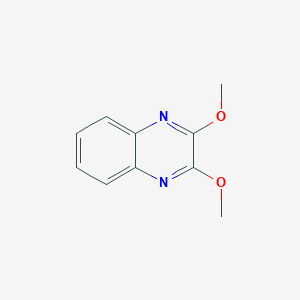

4,5-Diethoxy-2-nitrobenzoic acid is a nitroaromatic compound . It has been used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide and 6,7-dimethoxyquinazoline derivatives .

Synthesis Analysis

The synthesis of 4,5-Diethoxy-2-nitrobenzoic acid has been reported in various studies . For instance, it was used in the synthesis of 4,5-dimethoxy-2-nitrobenzamide .Molecular Structure Analysis

The molecular formula of 4,5-Diethoxy-2-nitrobenzoic acid is C9H9NO6 . It has an average mass of 227.171 Da and a monoisotopic mass of 227.042984 Da .Chemical Reactions Analysis

4,5-Diethoxy-2-nitrobenzoic acid has been used in various chemical reactions. For example, it reacts with organotin oxides/halides to yield the organotin carboxylates in anhydrous toluene . The resulting triorganotin carboxylates are one-dimensional polymers that are solid with trigonal bipyramidal geometry, while in solution, they are tetrahedral .Physical And Chemical Properties Analysis

4,5-Diethoxy-2-nitrobenzoic acid has a melting point of 195-197 °C . It is insoluble in water but soluble in DMSO and methanol . It also has solubility in hot 1mol/L NaOH .Applications De Recherche Scientifique

Biochemical Analysis

4,5-Diethoxy-2-nitrobenzoic acid is related to compounds used in biochemical analysis. For instance, 5,5′-dithiobis(2-nitrobenzoic acid), a water-soluble aromatic disulfide, has been used for determining sulfhydryl groups in biological materials, as it reacts with blood to evidence disulfide bond splitting by reduced heme (Ellman, 1959).

Chemical Properties and Kinetics

The nitrobenzoic derivatives, including 4-nitrobenzoic acid and its variants, are significant in chemistry due to their unique thermal and kinetic properties. These compounds have distinct melting points and show interesting phase transformations in the solid state, which are important for understanding their behavior in various chemical processes (Crisan et al., 2018).

Solubility and Transfer Studies

Studies have been conducted on the solubility and transfer of nitrobenzoic acid derivatives in different solvents. These investigations provide insights into the solubility behavior of these compounds, which is crucial for applications in solution chemistry and pharmaceutical formulation (Hart et al., 2015).

Heterocyclic Synthesis

4,5-Diethoxy-2-nitrobenzoic acid is structurally similar to compounds used in the synthesis of heterocyclic compounds. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been a key building block in the synthesis of various nitrogenous heterocycles, significant in drug discovery (Křupková et al., 2013).

Pharmaceutical Research

Related nitrobenzoic acid derivatives have been explored for their potential pharmaceutical applications. For instance, studies on the crystal structures and physico-chemical properties of metal complexes with nitrobenzoic acid derivatives have shown anticonvulsant activities, highlighting their potential in medicinal chemistry (D'angelo et al., 2008).

Enzyme Assays

Compounds related to 4,5-Diethoxy-2-nitrobenzoic acid have been used in enzyme assays. Specifically, 2,4-Dinitrobenzenesulfonyl fluoresceins have served as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays, indicating the utility of nitrobenzoic acid derivatives in biochemical research (Maeda et al., 2005).

Toxicity and Structure Studies

Research on ethanolamine nitro/chloronitrobenzoates, which are structurally related to 4,5-Diethoxy-2-nitrobenzoic acid, has provided insights into their toxicity and structural properties. This is critical for understanding the safety profile of such compounds in potential pharmaceutical applications (Crisan et al., 2017).

Glutathione Determination

Methods for determining glutathione in tissues have utilized compounds similar to 4,5-Diethoxy-2-nitrobenzoic acid. The colorimetric micromethod using 5,5'-dithiobis-(2-nitrobenzoic acid) highlights the relevance of such compounds in analytical biochemistry (Owens & Belcher, 1965).

Liquid Chromatography

In the field of liquid chromatography, compounds like 4-nitrobenzoic acid have been used as internal standards, demonstrating their importance in analytical methodologies (Draganac et al., 1980).

Safety And Hazards

The compound is classified as an eye irritant (category 2), skin irritant (category 2), and can cause specific target organ toxicity upon single exposure (category 3) affecting the respiratory system . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

4,5-diethoxy-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO6/c1-3-17-9-5-7(11(13)14)8(12(15)16)6-10(9)18-4-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULLWXSFKCFUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)C(=O)O)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30470515 | |

| Record name | 4,5-DIETHOXY-2-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Diethoxy-2-nitrobenzoic acid | |

CAS RN |

103796-34-5 | |

| Record name | 4,5-DIETHOXY-2-NITROBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30470515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-piperidin-2-yl]methanamine](/img/structure/B171016.png)